
Leptazoline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptazoline A is a polar oxazoline compound derived from the cyanobacterium Leptolyngbya sp. This compound is part of a family of related molecules, including Leptazoline B, Leptazoline C, and Leptazoline D .
Preparation Methods
Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp. The bioactivity-guided examination of this cyanobacterium led to the isolation of Leptazolines A-D . The synthetic routes for this compound involve the use of density functional theory nuclear magnetic resonance calculations to establish the relative configurations of the compound . detailed synthetic routes and industrial production methods are not extensively documented in the literature.
Chemical Reactions Analysis
Leptazoline A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Leptazoline A has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of oxazolines.
Industry: The compound’s unique chemical properties make it a valuable tool in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Leptazoline A is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may interfere with cellular processes involved in cell proliferation and survival .
Comparison with Similar Compounds
Leptazoline A is part of a family of related compounds, including Leptazoline B, Leptazoline C, and Leptazoline D . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example, Leptazoline B has been shown to modestly inhibit the growth of pancreatic cancer cells, while this compound does not show significant activity against this cell line . This highlights the uniqueness of this compound and its potential for further research and development.
Similar Compounds
- Leptazoline B
- Leptazoline C
- Leptazoline D
This compound’s unique chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14ClNO5 |
|---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
(3S)-3-[(4R,5R)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m1/s1 |
InChI Key |
ZFAIHGMUJXZHDW-HUABCPSTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@H](CC(=O)O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
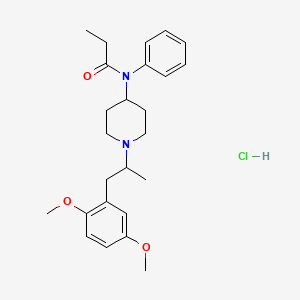
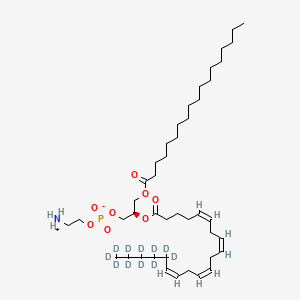
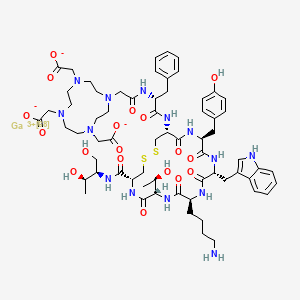
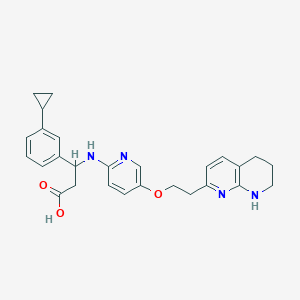

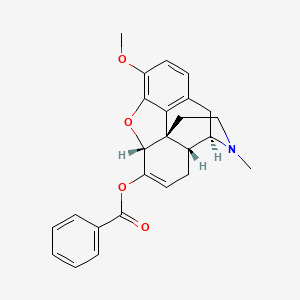
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
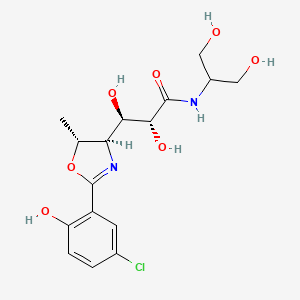
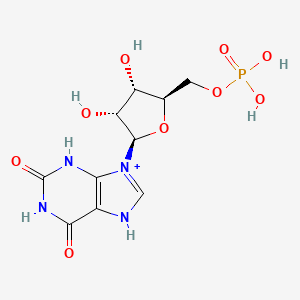
![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)
![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)
